Tert-butyl 2-chloro-4-cyanobenzylcarbamate
Description
Significance of Benzylcarbamate Architectures in Synthetic Chemistry
Benzylcarbamates, most notably those employing the carbobenzyloxy (Cbz or Z) group, represent a cornerstone in the protection strategy for primary and secondary amines. numberanalytics.commasterorganicchemistry.com Introduced by Bergmann and Zervas in 1932, the Cbz group offers a robust yet readily cleavable means of masking the nucleophilicity of amines, thereby enabling selective transformations at other sites within a molecule. numberanalytics.com The stability of the benzylcarbamate linkage under a wide array of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, has cemented its importance in multi-step syntheses, particularly in the realm of peptide chemistry. masterorganicchemistry.comacs.org
The general structure of a benzylcarbamate allows for fine-tuning of its properties through substitution on the benzyl (B1604629) ring, influencing its reactivity and cleavage conditions. This adaptability has led to the development of a diverse family of benzylcarbamate-based protecting groups, each with specific advantages for particular synthetic challenges. taylorandfrancis.com
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Ease of Introduction | Ease of Removal | Stability |
|---|---|---|---|
| Cbz | High | High | High |
| Boc | High | High | Low (acid-labile) |
| Fmoc | High | High | High (base-labile) |
This table highlights the advantageous characteristics of the Cbz group, a foundational benzylcarbamate, in comparison to other widely used amine protecting groups. numberanalytics.com
Strategic Importance of Halogenated and Cyanated Carbamate (B1207046) Derivatives in Complex Molecule Synthesis
The incorporation of halogen and cyano groups onto carbamate-protected scaffolds is a strategic decision that significantly enhances their synthetic utility. Halogenated organic compounds, particularly those containing chlorine, are prevalent in pharmaceuticals and agrochemicals. nih.gov The presence of a chloro substituent on an aromatic ring can modulate the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions. nih.gov
The cyano group is an exceptionally versatile functional group in organic synthesis. fiveable.menih.govyoutube.com It serves as a precursor to a variety of other functionalities, including carboxylic acids (via hydrolysis), amides (via partial hydrolysis), and primary amines (via reduction). acs.orgresearchgate.netresearchgate.net This transformative potential makes cyanated intermediates highly valuable in the construction of diverse molecular libraries for drug discovery and materials science. fiveable.meresearchgate.net The ability to convert the cyano group into these different functionalities allows for divergent synthetic strategies from a common intermediate. researchgate.net
The combination of both a chloro and a cyano group on a benzylcarbamate, as seen in Tert-butyl 2-chloro-4-cyanobenzylcarbamate, creates a multifunctional building block with orthogonal reactivity. The chloro atom can participate in transition-metal-catalyzed cross-coupling reactions, while the cyano group can be transformed into various other functionalities, and the Boc-protected amine can be deprotected to reveal a nucleophilic site for further elaboration.
Overview of Academic Research Perspectives and Methodological Interests Pertaining to this compound
While specific academic publications focusing exclusively on this compound are not abundant, the research interest in its constituent parts and analogous structures is significant. Substituted benzylamines and benzyl carbamates are frequently synthesized and evaluated in medicinal chemistry programs for their potential biological activities, including as antimycotic agents and enzyme inhibitors. nih.govnih.gov
The synthesis of this compound typically involves the reaction of 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard method for the introduction of the Boc protecting group. organic-chemistry.org The precursor, 2-chloro-4-cyanobenzylamine, is itself a substituted cyanobenzylamine, a class of compounds noted in patent literature for their utility as intermediates. google.com
Research interest in a molecule like this compound stems from its potential as a key intermediate in the synthesis of more complex, high-value molecules. The strategic placement of the chloro and cyano groups allows for sequential and selective modifications. For instance, the chloro atom could be used as a handle for building a more complex scaffold via a Suzuki or Buchwald-Hartwig coupling, after which the cyano group could be hydrolyzed to a carboxylic acid to introduce a new point of diversity or a site for conjugation. Finally, deprotection of the amine would allow for further functionalization. This step-wise elaboration is a common strategy in the synthesis of novel pharmaceutical candidates.
Table 2: Key Chemical Moieties and Their Synthetic Potential
| Chemical Moiety | Class | Key Synthetic Transformations |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | Carbamate Protecting Group | Acid-catalyzed cleavage to reveal the primary amine. organic-chemistry.org |
| Chloro Group | Halogen | Substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.gov |
| Cyano Group | Nitrile | Hydrolysis to carboxylic acids or amides; Reduction to amines. acs.orgresearchgate.netresearchgate.net |
The academic and industrial interest in this compound is therefore not in the molecule itself, but in its capacity as a versatile and highly functionalized building block for the efficient and modular synthesis of new chemical entities with potential applications in medicine and materials science.
Structure
3D Structure
Properties
CAS No. |
939980-27-5 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
CZDFVHVDBCSNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Methodological Approaches for the Synthesis of Tert Butyl 2 Chloro 4 Cyanobenzylcarbamate
Retrosynthetic Analysis and Precursor Design for Tert-butyl 2-chloro-4-cyanobenzylcarbamate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comyoutube.com
Derivation from Substituted Benzyl (B1604629) Amine Precursors (e.g., 2-Chloro-4-cyanobenzylamine)
The most direct and common retrosynthetic disconnection for this compound is at the carbamate's N-C(O) bond. This approach identifies a primary amine and a source for the tert-butoxycarbonyl (Boc) group as the key synthons.
This strategy points to 2-chloro-4-cyanobenzylamine as the logical and immediate precursor. The forward synthesis, therefore, involves the reaction of this benzylamine (B48309) derivative with a suitable Boc-group-donating reagent. This method is highly favored due to the widespread availability of methods for Boc protection of amines. mychemblog.comfishersci.co.uk The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis because of its stability in various conditions and the ease of its subsequent removal under moderately acidic conditions. wikipedia.orgnih.gov
Considerations for Strategic Placement of Halogen and Cyano Functionalities
The synthesis of the key precursor, 2-chloro-4-cyanobenzylamine, requires careful planning for the introduction of the chloro and cyano groups at the C2 and C4 positions of the benzene (B151609) ring, respectively. The substitution pattern is critical and is typically established from a simpler starting material like 3-chloro-4-methyl-benzonitrile.
A common route to introduce the required functionalities involves the radical bromination of the methyl group of 3-chloro-4-methyl-benzonitrile to form 2-chloro-4-cyanobenzyl bromide. prepchem.com This benzylic bromide is a versatile intermediate that can then be converted to the corresponding amine, 2-chloro-4-cyanobenzylamine, through methods such as the Gabriel synthesis or by reaction with ammonia (B1221849) or an ammonia equivalent. The initial precursor, 3-chloro-4-methyl-benzonitrile, dictates the ortho- and para-positioning of the chloro and cyano groups relative to the eventual aminomethyl group.
Carbamate (B1207046) Formation Reactions for this compound
The pivotal step in the synthesis is the formation of the N-Boc carbamate from the 2-chloro-4-cyanobenzylamine precursor.
Implementation of tert-Butoxycarbonyl (Boc) Protection using Di-tert-butyl Dicarbonate (B1257347) (Boc2O) Reagents
The formation of N-tert-butoxycarbonyl (N-Boc) derivatives is a fundamental transformation in organic chemistry. mychemblog.com The most prevalent method for the synthesis of this compound involves the reaction of 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride. wikipedia.org This reagent is highly effective for introducing the Boc protecting group onto an amine. fishersci.co.ukwikipedia.org
The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide, or tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). mychemblog.comfishersci.co.ukscirp.org The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or biphasic systems often employed. fishersci.co.uk The reaction generally proceeds with high efficiency at room temperature. fishersci.co.uknih.gov
Table 1: Typical Reaction Conditions for Boc Protection of Amines
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | wikipedia.org |
| Base | Sodium bicarbonate, NaOH, TEA, DMAP | fishersci.co.uk |
| Solvent | DCM, THF, Acetonitrile, Water | fishersci.co.uk |
| Temperature | 0°C to Room Temperature | mychemblog.com |
Investigation of Catalytic Systems in N-Boc Carbamate Synthesis (e.g., Heterogeneous Catalysis)
While the stoichiometric use of a base is standard, research into catalytic systems aims to improve efficiency and sustainability. Various catalysts have been explored for the N-tert-butoxycarbonylation of amines. nih.govorganic-chemistry.org For instance, 4-(dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst in conjunction with a stoichiometric base to accelerate the reaction. mychemblog.comwikipedia.org
Recent advancements focus on more environmentally benign and reusable catalysts. Heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have been shown to be highly efficient for the N-Boc protection of amines under solvent-free conditions. organic-chemistry.org Other systems, like using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a recyclable solvent and catalyst, also provide an efficient and chemoselective method for the mono-N-Boc protection of various amines. organic-chemistry.org Although not specifically detailed for this compound in the provided results, these general catalytic methods represent viable alternative approaches that could be applied to its synthesis.
Introduction and Modification of Substituents on the Benzyl Moiety of this compound
While primarily synthesized as an intermediate, the structure of this compound allows for further functionalization, with the Boc group protecting the amine from interfering with subsequent reactions. nih.gov The chloro and cyano groups on the benzyl ring are potential sites for modification.
For example, the chloro group can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds, although this might require harsh conditions or specific catalytic systems. nih.govnih.gov The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an aminomethyl group. These transformations would yield new derivatives with altered chemical properties, using the parent carbamate as a stable and protected starting material for further diversification.
Directed Halogenation Methodologies on Aromatic Systems
The introduction of a chlorine atom at a specific position on an aromatic ring is a critical step in the synthesis of this compound. Directed halogenation strategies are employed to achieve the desired regioselectivity. For a precursor lacking the 2-chloro substituent, an electrophilic aromatic substitution reaction is a primary method for its introduction.
One effective method for the selective mono-chlorination of activated aromatic compounds involves the use of tert-butyl hypochlorite (B82951) in the presence of a shape-selective catalyst such as a partially protonated HNa faujasite X zeolite. psu.edu This system has been shown to be highly regioselective for the para-chlorination of various monosubstituted benzenes. psu.edu For a substrate such as tert-butyl benzylcarbamate, this methodology could potentially be adapted to direct chlorination to the ortho position, although the directing effects of the carbamate-methyl group would need to be carefully considered. The use of tert-butyl hypochlorite is advantageous over other chlorinating agents like sulfuryl chloride as it is more stable in the presence of residual water. psu.edu
The reaction conditions for such a chlorination would typically involve stirring the aromatic substrate with tert-butyl hypochlorite and the zeolite catalyst in a suitable solvent like acetonitrile at a controlled temperature. The reactivity of the substrate is a key factor; highly activated rings may react readily even without a catalyst, while less reactive substrates may require harsher conditions. psu.edu
An alternative conceptual approach involves starting with a pre-functionalized aromatic ring where the chloro group is already in place, such as 2-chloro-4-nitrobenzoic acid. nih.gov While this specific starting material would require significant functional group interconversions, it highlights the strategy of utilizing commercially available, pre-chlorinated building blocks. A patent also describes the radical chlorination of p-tert-butyltoluene at the benzylic position, which, while not an aromatic chlorination, is a relevant halogenation of a substituted toluene (B28343) derivative. google.com
The selection of the chlorination strategy is therefore dependent on the chosen synthetic pathway and the nature of the starting material. The table below summarizes representative conditions for the chlorination of aromatic compounds, which could be adapted for the synthesis of a 2-chloro-substituted precursor.
Table 1: Representative Conditions for Electrophilic Chlorination of Aromatic Compounds This table is generated based on data from analogous reactions and may not represent the optimized conditions for the specific synthesis of this compound.
| Chlorinating Agent | Catalyst/Support | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|
| tert-Butyl hypochlorite | HNa faujasite X | Acetonitrile | 20 | High para-selectivity for many monosubstituted benzenes. | psu.edu |
| Chlorine (gas) | None (UV radiation) | Neat | 15-35 | Benzylic chlorination of p-tert-butyltoluene. | google.com |
| Chlorosulfonic acid | None | Neat | Reflux | Used to introduce a chlorosulfonyl group, which can be a precursor to other functionalities. | nih.gov |
Cyanation Strategies for Benzyl or Aromatic Substrates
The introduction of the nitrile group is another pivotal transformation. This is typically achieved through the cyanation of an aryl or benzyl halide. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this purpose, offering good functional group tolerance and milder reaction conditions compared to classical methods like the Rosenmund-von Braun reaction. nih.gov
A common strategy involves the palladium-catalyzed cyanation of an aryl chloride or bromide. For the synthesis of this compound, a plausible precursor would be tert-butyl 2-chloro-4-bromobenzylcarbamate. The cyanation of this precursor could be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source.
Various palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often showing high efficacy. Examples include Buchwald's biarylphosphine ligands like 2-(di-tert-butylphosphino)-1,1'-binaphthyl and ferrocene-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). arkat-usa.orgresearchgate.net
The cyanide source is another key parameter. While zinc cyanide (Zn(CN)₂) is widely used, less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed to address safety and environmental concerns. nih.govmit.edu The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or in a mixed aqueous-organic solvent system at elevated temperatures. nih.govarkat-usa.org The addition of zinc dust can sometimes be beneficial to prevent catalyst deactivation by cyanide. researchgate.net
The table below outlines various conditions reported for the palladium-catalyzed cyanation of aryl halides, which could be applied to the synthesis of a cyano-substituted precursor.
Table 2: Conditions for Palladium-Catalyzed Cyanation of Aryl Halides This table is generated based on data from analogous reactions and may not represent the optimized conditions for the specific synthesis of this compound.
| Aryl Halide Substrate | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Acetamidophenyl chloride | Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 | 90 (conversion) | arkat-usa.org |
| Aryl chlorides/bromides | Palladacycle precatalyst / SPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | 100 | Good to excellent | nih.gov |
| Thiophene halides | Pd₂(dba)₃ / dppf / Zn powder | Zn(CN)₂ | DMF | 80 | Up to 95 | researchgate.net |
| Bromobenzene | Supported Pd complex | Xanthate | Toluene/Water | 100 | 84 | google.com |
Chemical Reactivity and Advanced Transformations of Tert Butyl 2 Chloro 4 Cyanobenzylcarbamate
Reactivity of the Cyano Group in Tert-butyl 2-chloro-4-cyanobenzylcarbamate
Nitrile Reduction to Amines and Imines
The reduction of the nitrile group is a fundamental transformation that converts it into a primary amine. This reaction typically proceeds via an intermediate imine, which is further reduced to the amine. A variety of reducing agents can accomplish this conversion, with the choice of reagent often determining the final product and reaction efficiency. wikipedia.orglibretexts.org
Catalytic Hydrogenation: This is a widely used and often economical method for nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly employed catalysts include Raney nickel, palladium (Pd), and platinum dioxide (PtO₂). wikipedia.orglibretexts.org For this compound, this would result in the formation of tert-butyl (4-(aminomethyl)-2-chlorobenzyl)carbamate. The reaction conditions, such as temperature, pressure, and choice of catalyst, are crucial for achieving high yields and selectivity. libretexts.org One potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the primary amine product. wikipedia.org
Chemical Reduction with Hydride Reagents: Powerful hydride-donating agents are highly effective for reducing nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately leading to the desired primary amine after hydrolysis of the intermediate aluminum complexes. libretexts.org Other hydride reagents such as diborane and lithium borohydride can also be used. organic-chemistry.org
A partial reduction to an imine, and subsequently to an aldehyde upon hydrolysis, can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H). wikipedia.org This reagent adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. A careful aqueous workup then hydrolyzes this intermediate to the corresponding aldehyde. wikipedia.org
Table 1: Representative Conditions for Nitrile Reduction This table illustrates common reagents and typical conditions for the reduction of aromatic nitriles, which are applicable to this compound.
| Reagent/Catalyst | Solvent | Product | Typical Conditions |
| H₂ / Raney Ni | Ethanol (B145695) / Ammonia (B1221849) | Primary Amine | High pressure, elevated temperature |
| LiAlH₄ | Diethyl Ether / THF | Primary Amine | 0°C to reflux, followed by aqueous workup |
| NaBH₄ / CoCl₂ | Methanol | Primary Amine | Room temperature |
| DIBAL-H | Toluene (B28343) / Hexane | Aldehyde (after hydrolysis) | Low temperature (-78°C), followed by aqueous workup |
Hydrolysis and Derivatization to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.org
Acid-Catalyzed Hydrolysis: Heating an aromatic nitrile with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically results in complete hydrolysis to the corresponding carboxylic acid. libretexts.org For this compound, this process would convert the cyano group into a carboxyl group, yielding 3-chloro-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid under the reaction conditions. libretexts.org It is important to note that the tert-butylcarbamate (Boc) protecting group is sensitive to strong acids and may be cleaved during this process.
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide (NaOH), at elevated temperatures also facilitates the hydrolysis of nitriles to carboxylates. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting salt of the carboxylic acid is protonated during an acidic workup to afford the final product.
Table 2: Conditions for Hydrolysis of Aromatic Nitriles This table presents typical conditions for the hydrolysis of the nitrile group.
| Conditions | Intermediate | Final Product | Notes |
| H₂SO₄ (aq), Δ | Amide | Carboxylic Acid | Strong conditions may cleave acid-sensitive groups like Boc-carbamates. |
| NaOH (aq), Δ; then H₃O⁺ | Amide | Carboxylic Acid | Saponification of the nitrile to a carboxylate salt, followed by acidification. |
| H₂O₂, NaOH (aq) | Amide | Amide | Controlled conditions can sometimes favor the isolation of the amide. |
Cycloaddition Chemistry and Other Advanced Reactions of Nitriles
The carbon-nitrogen triple bond of the nitrile group can participate in pericyclic reactions, most notably in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. libretexts.org These reactions are powerful methods for constructing five-membered heterocyclic rings.
Formation of Tetrazoles: A prominent example of this reactivity is the Huisgen [3+2] cycloaddition between a nitrile and an azide to form a tetrazole ring. researchgate.net Aryl nitriles, such as in this compound, can react with an azide source, like sodium azide (NaN₃), often with a catalyst, to yield a 5-substituted tetrazole. This transformation is synthetically valuable as the tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry. The reaction often requires high temperatures and can be catalyzed by various reagents, including zinc or copper salts. researchgate.net
Reactions with Nitrile Oxides: Similarly, nitriles can act as dipolarophiles in reactions with 1,3-dipoles like nitrile oxides. For instance, the reaction of a substituted benzonitrile with benzonitrile N-oxide would proceed via a [3+2] cycloaddition pathway to generate a 1,2,4-oxadiazole ring system. mdpi.com
Table 3: Representative [3+2] Cycloaddition of Substituted Benzonitriles This table shows a representative example of a cycloaddition reaction applicable to the nitrile functionality.
| Dipole | Dipolarophile | Product | Typical Conditions |
| Sodium Azide (NaN₃) | Substituted Benzonitrile | 5-Aryl-1H-tetrazole | DMF/H₂O, High Temperature (e.g., >150°C), often with a catalyst (e.g., Cu) researchgate.net |
| Benzonitrile N-oxide | Substituted Benzonitrile | 3,5-Diaryl-1,2,4-oxadiazole | Inert solvent, Room temperature to reflux |
Elucidation of Reaction Mechanisms and Kinetic Studies for Transformations of this compound
While specific mechanistic and kinetic studies for this compound are not available, the mechanisms of its key transformations can be understood from extensive research on analogous systems.
The mechanism of nitrile reduction by LiAlH₄ involves two successive nucleophilic additions of a hydride (H⁻) ion to the electrophilic nitrile carbon. libretexts.org The first addition forms an imine anion, which is stabilized as an aluminum complex. The second hydride addition breaks the pi bond of the imine, leading to a dianion intermediate that, upon protonation with water during workup, yields the primary amine. libretexts.org
For [3+2] cycloaddition reactions, kinetic studies and computational analysis, such as Density Functional Theory (DFT), on similar molecules like benzonitrile N-oxide have provided significant insight. mdpi.comacs.org These reactions are generally understood to proceed through a concerted, polar, one-step mechanism. mdpi.com The reaction rate and regioselectivity are governed by the energies of the frontier molecular orbitals (HOMO and LUMO) of the nitrile (the dipolarophile) and the 1,3-dipole. The electronic nature of the substituents on the aromatic ring of this compound—the electron-withdrawing chloro and cyano groups and the electron-donating carbamate (B1207046) group—would be expected to influence the orbital energies and thus the rate and outcome of the cycloaddition. mdpi.comacs.org For example, kinetic studies on the cycloaddition of benzonitrile oxide have shown that reactions with electron-poor dipolarophiles are accelerated in aqueous and protic solvents. acs.org
Strategic Utility of Tert Butyl 2 Chloro 4 Cyanobenzylcarbamate As a Synthetic Intermediate
Role in Convergent Synthesis of Complex Organic Architectures
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, is a cornerstone of efficient chemical synthesis. Tert-butyl 2-chloro-4-cyanobenzylcarbamate is well-suited for such strategies due to its distinct functional handles. The Boc-protected aminomethyl group allows for its incorporation into a growing molecular framework, often through deprotection and subsequent amide bond formation or other coupling reactions.
The cyano and chloro substituents provide orthogonal reactivity, enabling the introduction of further complexity in a controlled manner. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The chlorine atom, on the other hand, can be a site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the attachment of diverse aryl or heteroaryl fragments. This multi-faceted reactivity allows for the late-stage introduction of molecular diversity, a key advantage in medicinal chemistry and materials science.
While specific, publicly documented examples of large-scale convergent syntheses explicitly using this compound are not widespread in readily available literature, its structural motifs are present in various patented chemical entities, particularly in the realm of kinase inhibitors. The general strategy involves coupling the benzylamine-derived portion with another complex fragment, often a heterocyclic core, to rapidly assemble the final complex molecule.
Development of Multi-Step Synthetic Sequences Leveraging this compound
The true value of a synthetic intermediate is often demonstrated in its successful application in multi-step synthetic sequences. This compound serves as a key starting material or intermediate in the synthesis of various target molecules, particularly substituted quinazolines, which are prevalent scaffolds in medicinal chemistry.
A common synthetic route involves the initial preparation of this compound from 2-chloro-4-cyanobenzylamine and di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection step is crucial for modulating the reactivity of the benzylic amine in subsequent transformations.
Table 1: Representative Multi-Step Synthesis Involving this compound
| Step | Reactants | Reagents and Conditions | Product | Purpose |
| 1 | 2-chloro-4-cyanobenzylamine | Di-tert-butyl dicarbonate, Triethylamine (B128534), Dichloromethane (B109758) | This compound | Protection of the benzylamine (B48309) |
| 2 | This compound, Substituted aniline | Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) | Tert-butyl (2-(arylamino)-4-cyanobenzyl)carbamate | Buchwald-Hartwig amination |
| 3 | Product from Step 2 | Strong acid (e.g., TFA) | 2-(arylamino)-4-cyanobenzylamine | Boc deprotection |
| 4 | Product from Step 3 | Formic acid or other cyclizing agents | Substituted quinazoline | Cyclization to form the heterocyclic core |
This generalized sequence highlights how the strategic placement of functional groups in this compound allows for a stepwise and controlled construction of a more complex molecular framework. The nitrile group can be further elaborated at various stages of the synthesis to introduce additional functional groups or to modulate the electronic properties of the final molecule.
Comparative Analysis with Structurally Related Benzylcarbamate Intermediates in Established Synthetic Routes
The utility of this compound can be further understood by comparing it with other structurally related benzylcarbamate intermediates in established synthetic routes. The choice of substituents on the aromatic ring significantly influences the reactivity and applicability of the intermediate.
Table 2: Comparison of Substituted Benzylcarbamate Intermediates
| Intermediate | Key Structural Features | Advantages | Disadvantages |
| This compound | Chloro, Cyano, Boc-protected amine | Orthogonal reactivity of chloro and cyano groups; stable protecting group. | May require specific catalysts for cross-coupling reactions. |
| Tert-butyl 4-cyanobenzylcarbamate | Cyano, Boc-protected amine | Simpler starting material; cyano group for various transformations. | Lacks the chloro handle for cross-coupling. |
| Tert-butyl 2-chlorobenzylcarbamate | Chloro, Boc-protected amine | Chloro group for cross-coupling. | Lacks the cyano group for further functionalization. |
| Tert-butyl benzylcarbamate | Unsubstituted ring, Boc-protected amine | Simple and readily available. | Limited handles for further elaboration on the ring. |
In the synthesis of certain kinase inhibitors, for example, the presence of both a halogen and a nitrile group is often a prerequisite for achieving high potency and selectivity. In such cases, this compound offers a distinct advantage over simpler analogues. The chloro group can act as a key anchoring point for coupling with a core heterocyclic structure, while the cyano group can be a precursor to an essential pharmacophore. While a direct, side-by-side comparison in a single synthetic route is not always available in the literature, the prevalence of the 2-chloro-4-cyano substitution pattern in patented bioactive molecules underscores its importance.
Contributions to Methodology Development in Modern Organic Synthesis through its Application
The application of this compound and related structures has contributed to the broader field of methodology development in organic synthesis. The need to efficiently perform transformations on such polysubstituted molecules drives the innovation of new catalytic systems and reaction conditions.
For instance, the development of more active and selective palladium catalysts for Buchwald-Hartwig amination has been influenced by the need to couple challenging substrates, including those with multiple functional groups like this compound. The steric hindrance and electronic properties of the substituents on the aromatic ring can significantly impact the efficiency of these cross-coupling reactions, pushing chemists to design more robust and versatile catalytic systems.
Furthermore, the presence of the nitrile group has spurred the exploration of novel cyclization and annulation reactions to construct complex heterocyclic systems in a single step. While specific examples directly citing this compound in foundational methodology papers are scarce, the synthetic challenges posed by such intermediates undoubtedly contribute to the ongoing evolution of synthetic organic chemistry.
Advanced Spectroscopic and Chromatographic Characterization in Research for Tert Butyl 2 Chloro 4 Cyanobenzylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one- and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For tert-butyl 2-chloro-4-cyanobenzylcarbamate, the spectrum would show characteristic signals for the tert-butyl group, the methylene (B1212753) (CH₂) bridge, the amine (NH) proton, and the aromatic protons on the substituted benzene (B151609) ring. The large tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region around δ 1.4-1.5 ppm. rsc.orgnih.gov The benzylic methylene protons would likely appear as a doublet around δ 4.4-4.6 ppm, coupled to the adjacent NH proton. The NH proton itself would present as a triplet. The three aromatic protons would exhibit a complex splitting pattern in the downfield region (δ 7.4-7.8 ppm) due to their coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, and the six distinct carbons of the substituted aromatic ring (including the nitrile carbon and the two carbons bearing the chloro and carbamate-methyl substituents), as well as the carbonyl carbon of the carbamate (B1207046).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.46 (s, 9H) | ~28.3 (3 x CH₃) |
| -C(CH₃)₃ | - | ~80.5 (quaternary C) |
| -CH₂- | ~4.45 (d, 2H) | ~45.0 |
| -NH- | ~5.1 (t, 1H) | - |
| Aromatic CH | ~7.4-7.8 (m, 3H) | ~125-135 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CN | - | ~112 |
| -CN | - | ~118 |
| C=O | - | ~155 |
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It would show a correlation between the NH proton and the CH₂ protons, confirming their proximity. It would also reveal the coupling network among the three protons on the aromatic ring, helping to assign their specific positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals of the tert-butyl, methylene, and aromatic protons to their corresponding ¹³C signals. youtube.comyoutube.com
While the primary structure is achiral, NMR can provide insights into the molecule's conformational dynamics. The C-N bond of the carbamate group has partial double bond character, which can lead to restricted rotation and the existence of E/Z isomers or rotamers. elsevierpure.com Variable temperature (VT) NMR studies could potentially resolve distinct signals for these conformers at low temperatures, allowing for the calculation of the rotational energy barrier. elsevierpure.com Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine through-space proximity between protons, helping to establish the preferred three-dimensional conformation of the molecule in solution. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₇ClN₂O₂), HRMS would be used to confirm this exact composition, distinguishing it from any other potential compounds with the same nominal mass. lcms.cz The presence of the chlorine atom would be evident from the characteristic M+2 isotopic peak, where the ratio of the M+ (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks is approximately 3:1.
Tandem MS (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. lcms.cz This process provides detailed information about the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of a tert-butyl cation ([C₄H₉]⁺) or isobutylene (B52900) (C₄H₈), a very common fragmentation for Boc-protected amines.
Cleavage of the benzylic C-N bond.
Loss of the entire Boc group.
Predicted MS Fragmentation Data
| Fragment | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [M-C₄H₈]⁺˙ | [H₂N-CH₂-Ar-CN]⁺˙ (after rearrangement) | 224.04 |
| [M-Boc]⁺ | [H₂N-CH₂-Ar-CN]⁺ | 181.04 |
| [CH₂-Ar-CN]⁺ | 2-chloro-4-cyanobenzyl cation | 150.01 |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. Analogous tert-butyl carbamates show distinctive absorption for the carbonyl (C=O) stretch and N-H vibrations. vulcanchem.com The presence of the nitrile and chloro-aromatic functionalities would also be confirmed by their unique signals.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200–3400 vulcanchem.com |
| C-H (Aromatic) | Stretch | 3000–3100 |
| C-H (Aliphatic) | Stretch | 2880–3000 docbrown.info |
| C≡N (Nitrile) | Stretch | 2220–2240 |
| C=O (Carbamate) | Stretch | 1680–1720 vulcanchem.com |
| C-N | Stretch | 1250-1350 |
| C-Cl | Stretch | 700-800 |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound
In the research and development of novel chemical entities, the unequivocal determination of purity and the comprehensive analysis of reaction mixtures are of paramount importance. For this compound, a compound of interest in various synthetic pathways, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. These methods offer high-resolution separation and sensitive detection, enabling the quantification of the target compound and the identification of potential impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone technique for the purity assessment of this compound due to its non-volatile and thermally labile nature. The presence of a UV-active chromophore in its structure, the substituted benzene ring, facilitates sensitive detection using UV-Vis spectrophotometers.
Methodology and Research Findings:
In typical research settings, a reversed-phase HPLC method is developed to analyze the purity of this compound. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A common stationary phase choice is a C18 column, which provides excellent retention and separation for compounds of moderate polarity like the target molecule.
The mobile phase often consists of a gradient mixture of an aqueous component (like deionized water, sometimes with a pH modifier such as formic acid or a buffer to ensure peak shape and reproducibility) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive profile of the sample in a single run.
Detection is typically performed at a wavelength where the compound exhibits maximum UV absorbance, which for the cyanobenzyl moiety is usually in the range of 220-250 nm. This ensures high sensitivity for the main peak and any related impurities. The retention time of the main peak under specific conditions is a key identifier for the compound, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.
Below is a representative data table summarizing a typical set of HPLC parameters used in the analysis of this compound.
| Parameter | Value |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | 12.5 minutes |
Research findings from such analyses typically demonstrate a high degree of purity for well-synthesized batches of this compound, often exceeding 98%. The chromatograms may also reveal the presence of minor impurities, such as unreacted starting materials or by-products from the synthetic process.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary tool for purity analysis of the intact carbamate, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique, particularly for the identification of volatile and semi-volatile impurities that may be present in the reaction mixture or as degradation products. Given the molecular weight and structure of this compound, it can be amenable to GC analysis, although care must be taken to avoid thermal degradation in the injector port.
Methodology and Research Findings:
In a GC-MS analysis, the sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of the capillary column. A common choice for the column is a non-polar or mid-polarity phase, such as one based on polydimethylsiloxane, which separates compounds primarily by their boiling points.
The eluting compounds are then ionized, typically by electron impact (EI), which causes fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is highly valuable for the structural elucidation of unknown impurities.
For this compound, a GC-MS analysis can be particularly useful for detecting the presence of low molecular weight starting materials or solvents. The mass spectrometer's high sensitivity allows for the detection of trace-level impurities that might be missed by other methods.
The following table outlines a representative set of GC-MS parameters that could be employed for the analysis of mixtures containing this compound.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 m/z |
Research applications of GC-MS in the context of this compound's synthesis would focus on identifying key volatile impurities. For instance, the detection of residual solvents from the reaction or purification steps is a common application. Furthermore, the fragmentation pattern of the target compound itself can be studied to understand its stability under thermal stress and to help identify any related degradation products.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for tert-butyl 2-chloro-4-cyanobenzylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–25°C. Yield optimization requires strict control of moisture and stoichiometric ratios, as excess Boc₂O can lead to byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical . Alternative routes may use carbonyldiimidazole (CDI) as an activating agent under milder conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the Boc-protected amine and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1680–1720 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity for research use .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents, which may degrade the carbamate group .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, iodolactamization (using chiral ligands like bisoxazolines) can induce stereochemistry at the benzyl position. Post-functionalization with tert-butyl carbamate via Mitsunobu reaction (DIAD, PPh₃) preserves enantiomeric excess. Monitor stereochemical integrity using chiral HPLC or polarimetry .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar carbamate derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography resolves ambiguous NOE correlations in NMR.
- Density Functional Theory (DFT) calculations predict ¹³C chemical shifts to distinguish regioisomers.
- Tandem MS/MS fragments ions to confirm substitution patterns .
Q. How does the electron-withdrawing cyano group influence the reactivity of the benzylcarbamate in nucleophilic substitutions?
- Methodological Answer : The cyano group at the para position activates the benzyl chloride toward SNAr (nucleophilic aromatic substitution) by stabilizing the transition state via resonance. Kinetic studies (monitored by ¹H NMR) show accelerated displacement with amines (e.g., morpholine) in DMF at 60°C compared to non-cyano analogs .
Key Considerations for Experimental Design
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility but may complicate Boc group stability.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving the chloro substituent .
- Scale-Up Challenges : Pilot runs in batch reactors may require adjusted cooling rates to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
